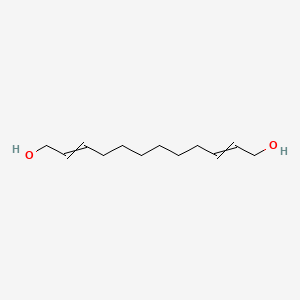
Dodeca-2,10-diene-1,12-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodeca-2,10-diene-1,12-diol is an organic compound characterized by the presence of two double bonds and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodeca-2,10-diene-1,12-diol can be synthesized through a ring-opening cross metathesis (ROCM) reaction involving cyclooctene and acrylic acid. This reaction is typically catalyzed by a ruthenium-based catalyst and conducted at high substrate concentrations . The resulting unsaturated dicarboxylic acid is then hydrated in a subsequent reaction step to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves similar metathesis reactions, leveraging the scalability of these processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and selectivity, making the process economically viable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Dodeca-2,10-diene-1,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds can be reduced to yield saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dodeca-2,10-diene-1,12-dione.
Reduction: Formation of dodecane-1,12-diol.
Substitution: Formation of dodeca-2,10-diene-1,12-diyl ethers or esters.
Aplicaciones Científicas De Investigación
Dodeca-2,10-diene-1,12-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and high-performance materials.
Mecanismo De Acción
The mechanism of action of dodeca-2,10-diene-1,12-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the double bonds can participate in addition reactions. These interactions influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds.
Isoprene: A naturally occurring diene used in the production of synthetic rubber.
Cyclooctadiene: A cyclic diene with two double bonds.
Uniqueness
Dodeca-2,10-diene-1,12-diol is unique due to its linear structure with terminal hydroxyl groups and internal double bonds. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other dienes .
Propiedades
Número CAS |
72312-54-0 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
dodeca-2,10-diene-1,12-diol |
InChI |
InChI=1S/C12H22O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h7-10,13-14H,1-6,11-12H2 |
Clave InChI |
HPABSAOLGBMKCM-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC=CCO)CCC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459287.png)

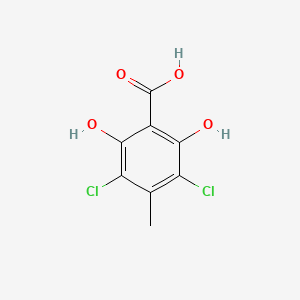
![6-(3-Hydroxybut-1-enyl)-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B14459308.png)
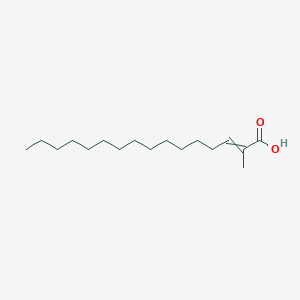
![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459315.png)
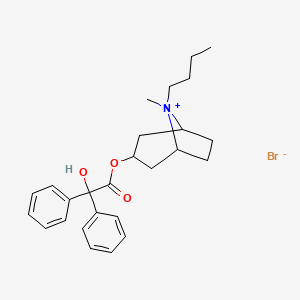

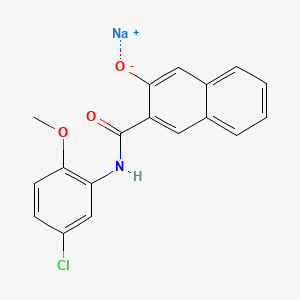
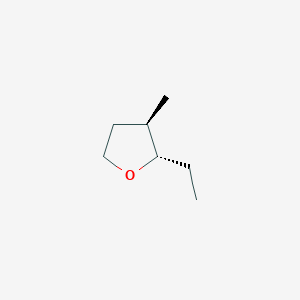
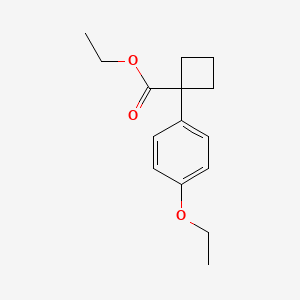
![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)
![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)
